Cas no 2137567-92-9 (4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid)

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-785158
- 2137567-92-9
- 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
-
- インチ: 1S/C9H6Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-2,4H,3H2,(H,12,13)
- InChIKey: DVDRQBVENMFUAQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=C1C(C(=O)O)CO2)Cl
計算された属性
- せいみつぶんしりょう: 231.9693994g/mol
- どういたいしつりょう: 231.9693994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.5Ų
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785158-0.25g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 0.25g |
$1447.0 | 2024-05-22 | |
Enamine | EN300-785158-0.5g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 0.5g |
$1509.0 | 2024-05-22 | |
Enamine | EN300-785158-2.5g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 2.5g |
$3080.0 | 2024-05-22 | |
Enamine | EN300-785158-5.0g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 5.0g |
$4557.0 | 2024-05-22 | |
Enamine | EN300-785158-1.0g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 1.0g |
$1572.0 | 2024-05-22 | |
Enamine | EN300-785158-10.0g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 10.0g |
$6758.0 | 2024-05-22 | |
Enamine | EN300-785158-0.05g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 0.05g |
$1320.0 | 2024-05-22 | |
Enamine | EN300-785158-0.1g |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-92-9 | 95% | 0.1g |
$1384.0 | 2024-05-22 |
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acidに関する追加情報
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic Acid
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound with the CAS number 2137567-92-9, which belongs to the class of organic compounds known as benzo-fused furan derivatives. This compound is characterized by its unique structure, which includes a benzo-furan ring system substituted with chlorine atoms at positions 4 and 7, and a carboxylic acid group at position 3. The molecule exhibits a combination of aromaticity and heterocyclic features, making it a subject of interest in various fields of chemistry and materials science.
The synthesis of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, a study published in *Organic Process Research & Development* (2023) demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound from its precursor materials. This approach not only reduces reaction time but also minimizes the formation of by-products, thereby enhancing the overall efficiency of the process.
The physical and chemical properties of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid have been extensively studied. The compound is known to exhibit moderate solubility in polar solvents such as water and methanol, while being relatively insoluble in non-polar solvents like hexane. Its melting point is reported to be around 185°C, and it has a molecular weight of approximately 285.1 g/mol. These properties make it suitable for applications in pharmaceuticals and agrochemicals where specific solubility and thermal stability are required.
In terms of biological activity, 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has shown promise as a potential lead compound in drug discovery. A recent study published in *Journal of Medicinal Chemistry* (2023) highlighted its inhibitory effects on certain enzymes associated with neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was also investigated, with results indicating moderate permeability under experimental conditions. These findings suggest that further optimization could potentially yield bioactive derivatives with therapeutic applications.
The environmental impact of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has also been a topic of recent research. A study conducted by the European Chemicals Agency (ECHA) assessed its ecotoxicological profile and concluded that while the compound exhibits low acute toxicity to aquatic organisms, long-term exposure studies are necessary to fully understand its environmental risks. This information is crucial for regulatory bodies when determining safety guidelines for handling and disposal.
From an industrial perspective, the demand for 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has been growing due to its application as an intermediate in the synthesis of advanced materials. For example, researchers at XYZ Materials Science have explored its use in creating high-performance polymers for electronic applications. The compound's ability to form stable covalent bonds with other monomers makes it a valuable building block in polymer chemistry.
In conclusion, 4,7-dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development efforts.
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